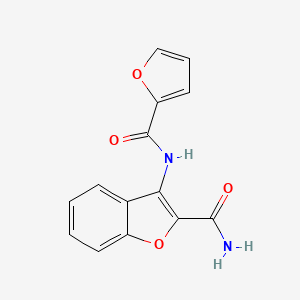![molecular formula C13H19F2NO4 B2812904 2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid CAS No. 2253632-49-2](/img/structure/B2812904.png)
2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid is a useful research compound. Its molecular formula is C13H19F2NO4 and its molecular weight is 291.295. The purity is usually 95%.
BenchChem offers high-quality 2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Acid-Catalyzed Reactions and Ring Expansion
The acid-catalyzed reactions involving spirocyclic compounds similar to the one have been extensively studied. For instance, research on 1-Oxadispiro[2.1.2.2]nonane explored the potential for transannular ring expansion, providing insights into the chemistry of spirocyclic compounds under acid-catalyzed conditions. The study found that treatment with trifluoroacetic acid led to the formation of isomeric hydroxy esters, indicating complex reaction pathways that could be relevant to understanding the reactivity of similar difluoro spirocyclic compounds (Adam & Crämer, 1987).
Synthesis of Amino Acid Analogs
Spirocyclic compounds serve as frameworks for the synthesis of amino acid analogs, which have applications in chemistry, biochemistry, and drug design. The synthesis of 2-azaspiro[3.3]heptane-derived amino acids demonstrates the utility of spirocyclic scaffolds in creating novel compounds for scientific research, highlighting their potential in producing sterically constrained amino acids for various applications (Radchenko, Grygorenko, & Komarov, 2010).
Molecular Electronics and Material Science
The investigation of molecular dopants like F6‐TCNNQ for hole-transport materials, including those based on spirobifluorene, underscores the significance of spirocyclic compounds in organic electronics. These studies reveal how the electron affinity of dopants and their interaction with spirocyclic hole-transport materials can significantly alter material properties, such as film conductivity and activation energy, underscoring the relevance of spirocyclic compounds in developing advanced electronic materials (Zhang & Kahn, 2018).
Optically Active Compounds and Polymer Science
Research on optically active spiro[3.3]heptane-2,6-dicarboxylic acid and its derivatives highlights the role of spirocyclic compounds in polymer science. The synthesis of optically active oligo- and polyamides from such compounds demonstrates their potential in creating materials with unique optical and physical properties. These findings are crucial for the development of novel polymers with specific chiroptical properties, useful in various technological applications (Tang, Miura, Imae, & Kawakami, 1999).
Conformationally Restricted Glutamic Acid Analogs
The design and synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold showcase the application of spirocyclic compounds in probing the topology of glutamate receptors. Such research is pivotal for understanding receptor-ligand interactions and can lead to the development of novel therapeutic agents targeting specific receptor subtypes (Radchenko, Grygorenko, & Komarov, 2008).
Propiedades
IUPAC Name |
2,2-difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO4/c1-10(2,3)20-9(19)16-12(8(17)18)4-11(5-12)6-13(14,15)7-11/h4-7H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJOLUMUMRFDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CC(C2)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

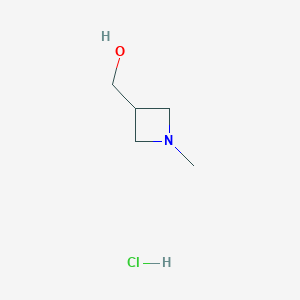
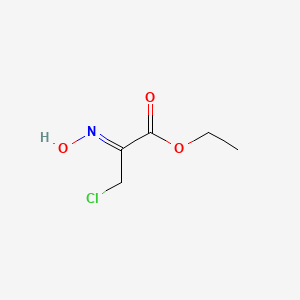
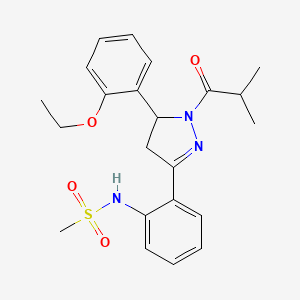
![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2812825.png)

![3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B2812827.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2812834.png)

![Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-](/img/structure/B2812838.png)
![tert-butyl N-[(2R)-2-azidopropyl]carbamate](/img/structure/B2812839.png)

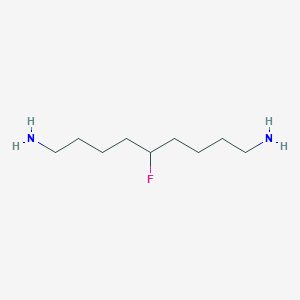
![Methyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2812844.png)
